Diazonamide A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

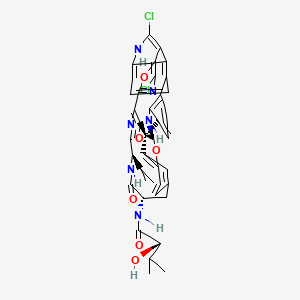

Diazonamide A, also known as this compound, is a useful research compound. Its molecular formula is C40H34Cl2N6O6 and its molecular weight is 765.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 700089. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Research indicates that diazonamide A exhibits potent cytotoxicity against various human cancer cell lines, including HeLa and HCT-116 cells, with low nanomolar GI50 values. Its ability to induce mitotic spindle disruption positions it as a valuable tool in cancer therapeutics. Notably, synthetic analogs of this compound have demonstrated a therapeutic window at least ten times larger than traditional antimitotic drugs, indicating a lower risk of adverse effects .

Synthetic Development

The synthesis of this compound has been a focal point for chemists due to its structural complexity. A total synthesis involving 20 steps has been achieved, highlighting the challenges associated with creating this compound. The synthetic pathways have not only facilitated the production of this compound but also enabled the development of various analogs that retain its biological activity while potentially improving safety profiles .

Case Studies and Research Findings

- Cancer Cell Lines : In studies conducted on HeLa cells, this compound was shown to effectively block spindle assembly, leading to cell death. This has been linked to its interaction with OAT rather than direct inhibition of tubulin .

- Synthetic Analog DZ-2384 : The analog DZ-2384 has been developed with enhanced properties, demonstrating superior anti-tumor activity across multiple cancer types such as triple-negative breast cancer and pancreatic cancer. Notably, it preserves neuronal microtubule integrity, reducing neurotoxicity typically associated with other antimitotic agents .

- Preclinical Trials : Preclinical studies have indicated that this compound and its analogs can be effective in vivo without the systemic toxicities common in other treatments. This positions this compound as a candidate for clinical trials aimed at evaluating its efficacy in human subjects .

Comparison of this compound and Traditional Antimitotic Agents

| Feature | This compound | Traditional Antimitotic Agents |

|---|---|---|

| Mechanism | Disrupts OAT interaction | Binds directly to tubulin |

| Therapeutic Window | Larger (10x) | Smaller |

| Neurotoxicity | Minimal | High |

| Cancer Cell Targeting | Selective | Broad |

| Synthesis Complexity | High (20 steps) | Variable |

Eigenschaften

Molekularformel |

C40H34Cl2N6O6 |

|---|---|

Molekulargewicht |

765.6 g/mol |

IUPAC-Name |

(2S)-N-[(10S,13S,20S,21S)-3,35-dichloro-12-oxo-10-propan-2-yl-8,37,40-trioxa-4,11,22,34,39-pentazadecacyclo[27.6.1.12,5.16,9.115,19.118,21.07,20.020,24.023,28.033,36]tetraconta-1(35),2,4,6,9(39),15(38),16,18,23(28),24,26,29(36),30,32-tetradecaen-13-yl]-2-hydroxy-3-methylbutanamide |

InChI |

InChI=1S/C40H34Cl2N6O6/c1-15(2)27-37-46-29-32(54-37)40-20-9-5-8-19(18-7-6-10-22-25(18)26(33(41)43-22)31-34(42)48-38(29)53-31)28(20)47-39(40)52-24-12-11-17(13-21(24)40)14-23(35(50)45-27)44-36(51)30(49)16(3)4/h5-13,15-16,23,27,30,39,43,47,49H,14H2,1-4H3,(H,44,51)(H,45,50)/t23-,27-,30-,39-,40-/m0/s1 |

InChI-Schlüssel |

YKBUODYYSZSEIY-PLSHLZFXSA-N |

Isomerische SMILES |

CC(C)[C@H]1C2=NC3=C(O2)[C@]45[C@@H](NC6=C(C=CC=C64)C7=C8C(=CC=C7)NC(=C8C9=C(N=C3O9)Cl)Cl)OC2=C5C=C(C[C@@H](C(=O)N1)NC(=O)[C@H](C(C)C)O)C=C2 |

Kanonische SMILES |

CC(C)C1C2=NC3=C(O2)C45C(NC6=C(C=CC=C64)C7=C8C(=CC=C7)NC(=C8C9=C(N=C3O9)Cl)Cl)OC2=C5C=C(CC(C(=O)N1)NC(=O)C(C(C)C)O)C=C2 |

Synonyme |

diazonamide A |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.